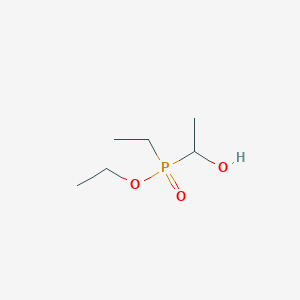
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a methoxy group, and a trifluoromethyl acridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate typically involves multiple steps, including the formation of the acridine moiety, the introduction of the trifluoromethyl group, and the coupling with the methanesulfonamide group. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl acridine moiety can intercalate with DNA, disrupting its structure and function. Additionally, the methanesulfonamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
類似化合物との比較
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups but lacking the acridine moiety.
Trifluoromethyl acridine: Contains the acridine and trifluoromethyl groups but lacks the methanesulfonamide functionality.
Uniqueness
Methanesulfonamide, N-(3-methoxy-4-((3-(trifluoromethyl)-9-acridinyl)amino)phenyl)-, monomethanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its reactivity, while the trifluoromethyl acridine moiety provides specific interactions with biological targets.
特性
CAS番号 |
57164-71-3 |
|---|---|
分子式 |
C23H22F3N3O6S2 |
分子量 |
557.6 g/mol |
IUPAC名 |
methanesulfonic acid;N-[3-methoxy-4-[[3-(trifluoromethyl)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H18F3N3O3S.CH4O3S/c1-31-20-12-14(28-32(2,29)30)8-10-18(20)27-21-15-5-3-4-6-17(15)26-19-11-13(22(23,24)25)7-9-16(19)21;1-5(2,3)4/h3-12,28H,1-2H3,(H,26,27);1H3,(H,2,3,4) |
InChIキー |
XNBNQLVSJZQVKF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)C(F)(F)F.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)



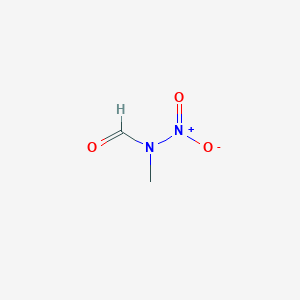
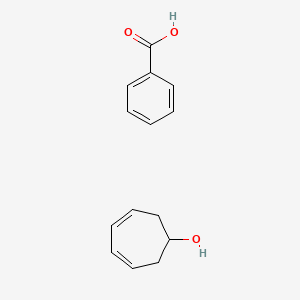
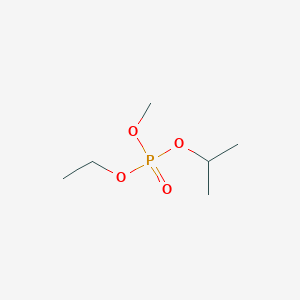
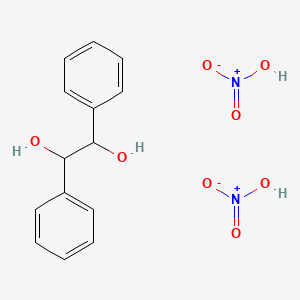

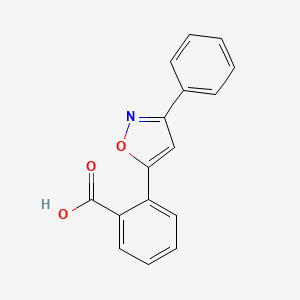
![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)

![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
